molecular formula C10H12BrNO2 B7977805 5-Bromo-4-methyl-2-(oxolan-3-yloxy)pyridine

5-Bromo-4-methyl-2-(oxolan-3-yloxy)pyridine

Cat. No.: B7977805
M. Wt: 258.11 g/mol
InChI Key: HZZNHLNDCINGOQ-UHFFFAOYSA-N
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Description

5-Bromo-4-methyl-2-(oxolan-3-yloxy)pyridine is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a bromine atom at the 5th position, a methyl group at the 4th position, and an oxolan-3-yloxy group at the 2nd position of the pyridine ring. Pyridine derivatives are widely studied due to their diverse applications in pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4-methyl-2-(oxolan-3-yloxy)pyridine can be achieved through various synthetic routes. One common method involves the nucleophilic substitution reaction of 5-bromo-4-methyl-2-hydroxypyridine with oxirane (ethylene oxide) in the presence of a base such as potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the oxolan-3-yloxy group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques like recrystallization and chromatography are employed to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4-methyl-2-(oxolan-3-yloxy)pyridine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom at the 5th position can be substituted by nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: The methyl group at the 4th position can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The pyridine ring can undergo reduction to form piperidine derivatives under hydrogenation conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, and sodium alkoxide in solvents such as DMF or dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

    Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) under hydrogen gas atmosphere.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted pyridine derivatives.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of piperidine derivatives.

Scientific Research Applications

5-Bromo-4-methyl-2-(oxolan-3-yloxy)pyridine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a building block for bioactive molecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 5-Bromo-4-methyl-2-(oxolan-3-yloxy)pyridine depends on its specific application. In biochemical assays, it may act as a ligand that binds to specific proteins or enzymes, modulating their activity. In medicinal chemistry, the compound may interact with cellular targets such as DNA, proteins, or receptors, leading to therapeutic effects. The exact molecular targets and pathways involved vary based on the context of its use.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-4-methyl-2-hydroxypyridine: Lacks the oxolan-3-yloxy group but shares the bromine and methyl substituents.

    4-Methyl-2-(oxolan-3-yloxy)pyridine: Lacks the bromine substituent but has the oxolan-3-yloxy and methyl groups.

    5-Bromo-2-(oxolan-3-yloxy)pyridine: Lacks the methyl group but has the bromine and oxolan-3-yloxy groups.

Uniqueness

5-Bromo-4-methyl-2-(oxolan-3-yloxy)pyridine is unique due to the combination of its substituents, which confer specific chemical reactivity and potential biological activity. The presence of the bromine atom allows for further functionalization through nucleophilic substitution, while the oxolan-3-yloxy group enhances its solubility and potential interactions with biological targets.

Properties

IUPAC Name

5-bromo-4-methyl-2-(oxolan-3-yloxy)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO2/c1-7-4-10(12-5-9(7)11)14-8-2-3-13-6-8/h4-5,8H,2-3,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZZNHLNDCINGOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1Br)OC2CCOC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

The title compound was prepared from 5-bromo-2-hydroxy-4-methylpyridine and rac-3-hydroxy-tetrahydrofuran in analogy to Example 9c): colorless liquid.
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